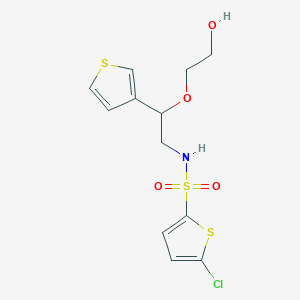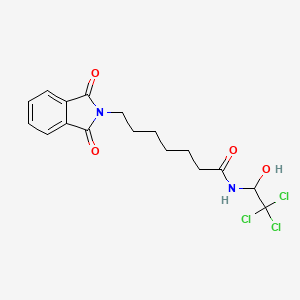
N-(2-((6-(1H-ピロール-1-イル)ピリミジン-4-イル)アミノ)エチル)-4-エトキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrole group and an ethoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
科学的研究の応用
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, the pyrimidine ring is constructed through cyclization reactions.
Substitution with Pyrrole: The pyrimidine ring is then functionalized with a pyrrole group through nucleophilic substitution reactions.
Attachment of Ethoxybenzamide: The final step involves the coupling of the ethoxybenzamide moiety to the pyrimidine-pyrrole intermediate using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
作用機序
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cell proliferation, leading to anticancer effects. The compound may also modulate inflammatory pathways by inhibiting cytokine production.
類似化合物との比較
Similar Compounds
- N-(2-((6-(1H-indol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide
- N-(2-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide
Uniqueness
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the pyrrole group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different heterocyclic groups.
This detailed article provides a comprehensive overview of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
4-ethoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-26-16-7-5-15(6-8-16)19(25)21-10-9-20-17-13-18(23-14-22-17)24-11-3-4-12-24/h3-8,11-14H,2,9-10H2,1H3,(H,21,25)(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDXRSIPBZHTTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)





![N-1,3-benzodioxol-5-yl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2397139.png)


![3-(2-chloro-6-fluorophenyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2397145.png)
![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2397147.png)
